molecular formula C16H13ClN2S B1269609 n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine CAS No. 21344-81-0

n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine

Katalognummer: B1269609
CAS-Nummer: 21344-81-0
Molekulargewicht: 300.8 g/mol
InChI-Schlüssel: QQDAIBUEPKCZLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C16H13ClN2S and its molecular weight is 300.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c17-14-8-6-13(7-9-14)15-11-20-16(19-15)18-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDAIBUEPKCZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353620
Record name n-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21344-81-0
Record name n-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine, a substituted 2-aminothiazole derivative of interest to researchers in medicinal chemistry and drug development. The 2-aminothiazole scaffold is a privileged structure, forming the core of numerous biologically active compounds. This guide details two primary synthetic strategies: a classical two-step approach involving the Hantzsch thiazole synthesis followed by N-alkylation, and a more streamlined one-pot synthesis. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven experimental protocols, and present characterization data to ensure scientific integrity and reproducibility. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable methodologies.

Introduction and Strategic Overview

The synthesis of functionalized thiazole derivatives is a cornerstone of modern heterocyclic chemistry, driven by their prevalence in a wide array of pharmacologically active molecules. The target compound, n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine, combines the 2-aminothiazole core with a 4-chlorophenyl group at the 4-position and a benzyl group on the exocyclic amine. This substitution pattern offers a framework for further chemical elaboration and biological screening.

Two principal synthetic routes are presented herein, each with distinct advantages:

  • Strategy A: Two-Step Synthesis via Hantzsch Reaction and Subsequent N-Benzylation. This classical approach is robust and well-documented, offering clear control over each transformation. It involves the initial formation of the 2-amino-4-(4-chlorophenyl)-1,3-thiazole intermediate, which is then benzylated.

  • Strategy B: One-Pot Synthesis. A more convergent and efficient approach that combines the thiazole ring formation and N-benzylation into a single synthetic operation, starting from an α-haloketone and N-benzylthiourea.

This guide will provide a detailed exposition of both pathways, enabling researchers to select the most suitable method based on their specific needs and available resources.

Synthesis of Key Precursors

A critical starting material for both synthetic strategies is an α-haloketone derived from 4-chloroacetophenone. The bromo derivative is often preferred due to its higher reactivity.

Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone

The α-bromination of 4-chloroacetophenone is a standard transformation that can be achieved using various brominating agents. The use of bromine in a suitable solvent is a common and effective method.

Mechanism Insight: The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack of bromine on the electron-rich enol intermediate. The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-protons and facilitating enol formation.

Experimental Protocol:

  • To a solution of 4-chloroacetophenone (10.0 g, 64.7 mmol) in glacial acetic acid (50 mL), add a solution of bromine (3.3 mL, 64.7 mmol) in glacial acetic acid (10 mL) dropwise with stirring.

  • Maintain the reaction temperature below 30 °C during the addition using a water bath.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into ice-cold water (500 mL) with vigorous stirring.

  • The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude solid from ethanol to afford 2-bromo-1-(4-chlorophenyl)ethanone as a white to off-white crystalline solid.

Strategy A: Two-Step Synthesis

This pathway separates the construction of the thiazole ring from the introduction of the benzyl group, allowing for the isolation and characterization of the key intermediate, 2-amino-4-(4-chlorophenyl)-1,3-thiazole.

Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-(4-chlorophenyl)-1,3-thiazole

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring by reacting an α-haloketone with a thioamide, in this case, thiourea.[1][2]

Mechanism Insight: The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone, displacing the bromide. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea intermediate attacks the carbonyl carbon. The resulting tetrahedral intermediate then undergoes dehydration to yield the aromatic 2-aminothiazole ring.[1]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (5.0 g, 21.4 mmol) and thiourea (1.8 g, 23.5 mmol) in absolute ethanol (50 mL).

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold water (200 mL) with stirring.

  • Neutralize the solution with a saturated solution of sodium bicarbonate or ammonium hydroxide to precipitate the product.

  • Collect the solid precipitate by vacuum filtration, wash with copious amounts of cold water, and air dry.

  • Purify the crude product by recrystallization from ethanol to yield 2-amino-4-(4-chlorophenyl)-1,3-thiazole as a crystalline solid.[3]

Step 2: N-Benzylation of 2-Amino-4-(4-chlorophenyl)-1,3-thiazole

The final step in this pathway is the selective alkylation of the exocyclic amino group with a benzyl halide.

Causality and Regioselectivity: The N-alkylation of 2-aminothiazoles can be complicated by the presence of two nucleophilic nitrogen atoms: the exocyclic amino group (-NH₂) and the endocyclic ring nitrogen. Alkylation at the ring nitrogen leads to the formation of a 2-imino-2,3-dihydrothiazole, an isomer of the desired product. To favor selective alkylation at the exocyclic amine, the reaction is typically carried out in the presence of a base. The base deprotonates the more acidic exocyclic amino group, increasing its nucleophilicity relative to the ring nitrogen.

Experimental Protocol:

  • To a solution of 2-amino-4-(4-chlorophenyl)-1,3-thiazole (2.1 g, 10 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (30 mL), add a base such as potassium carbonate (2.8 g, 20 mmol) or sodium hydride (0.48 g, 12 mmol of a 60% dispersion in mineral oil, handled with appropriate care).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.3 mL, 11 mmol) or benzyl chloride (1.27 mL, 11 mmol) dropwise to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (150 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) or by recrystallization to afford n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine.

Strategy B: One-Pot Synthesis of n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine

This more efficient approach involves the direct reaction of 2-bromo-1-(4-chlorophenyl)ethanone with N-benzylthiourea.[4] This method bypasses the isolation of the 2-aminothiazole intermediate, saving time and resources.

Mechanism Insight: The mechanism is analogous to the Hantzsch synthesis. The sulfur atom of N-benzylthiourea acts as the initial nucleophile, attacking the α-carbon of the haloketone. The subsequent intramolecular cyclization and dehydration proceed as in the two-step method to directly form the N-benzylated product.

Experimental Protocol:

  • Synthesize N-benzylthiourea by reacting benzylamine with an appropriate thiocarbonyl transfer reagent (e.g., thiophosgene or by reacting benzyl isothiocyanate with ammonia). Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • In a round-bottom flask, combine 2-bromo-1-(4-chlorophenyl)ethanone (4.67 g, 20 mmol) and N-benzylthiourea (3.32 g, 20 mmol) in absolute ethanol (80 mL).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-water (200 mL) and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine.

Data Presentation and Characterization

Quantitative Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-Bromo-1-(4-chlorophenyl)ethanoneC₈H₆BrClO233.4993-96White crystalline solid
2-Amino-4-(4-chlorophenyl)-1,3-thiazoleC₉H₇ClN₂S210.68169-171Off-white powder
n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amineC₁₆H₁₃ClN₂S300.81Not ReportedExpected solid

Note: The melting point for the final product is not widely reported in the literature and should be determined experimentally.

Expected Spectroscopic Data for n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine
  • ¹H NMR: Expected signals would include aromatic protons for the 4-chlorophenyl and benzyl groups, a singlet for the thiazole proton, a doublet for the benzylic methylene protons, and a broad signal for the amine proton.

  • ¹³C NMR: Signals corresponding to the carbons of the thiazole ring, the 4-chlorophenyl group, and the benzyl group are expected.

  • IR (KBr, cm⁻¹): Characteristic peaks would include N-H stretching, aromatic C-H stretching, C=N and C=C stretching of the thiazole and aromatic rings, and C-Cl stretching.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Visualization of Synthetic Pathways

Strategy A: Two-Step Synthesis

G A 4-Chloroacetophenone B 2-Bromo-1-(4-chlorophenyl)ethanone A->B Br2, Acetic Acid C 2-Amino-4-(4-chlorophenyl)-1,3-thiazole B->C Thiourea, Ethanol, Reflux (Hantzsch Synthesis) D n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine C->D Benzyl Bromide, Base (e.g., K2CO3), DMF (N-Benzylation)

Caption: Workflow for the two-step synthesis of the target compound.

Strategy B: One-Pot Synthesis

G cluster_0 Starting Materials A 2-Bromo-1-(4-chlorophenyl)ethanone C n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine A->C Ethanol, Reflux (One-Pot Hantzsch Synthesis) B N-Benzylthiourea B->C Ethanol, Reflux (One-Pot Hantzsch Synthesis)

Caption: Workflow for the efficient one-pot synthesis.

Conclusion

This technical guide has outlined two robust and effective synthetic pathways for the preparation of n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine. The classical two-step Hantzsch synthesis followed by N-benzylation offers a reliable and well-controlled method, while the one-pot synthesis from N-benzylthiourea presents a more efficient and convergent alternative. The provided experimental protocols are designed to be reproducible and are grounded in established chemical principles. By understanding the underlying mechanisms and having access to detailed methodologies, researchers are well-equipped to synthesize this and related 2-aminothiazole derivatives for further investigation in drug discovery and development programs.

References

  • Iraqi Journal of Pharmaceutical Sciences. Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. [Link]

  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

  • ResearchGate. Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. [Link]

  • Royal Society of Chemistry. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. [Link]

  • ResearchGate. synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. [Link]

  • PMC. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. [Link]

  • PMC. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. [Link]

  • ResearchGate. Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. [Link]screening)

Sources

N-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine: A Chemo-Structural Guide to Synthesis and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core architecture for numerous FDA-approved therapeutics including dasatinib (anticancer) and cefdinir (antibiotic).[1] Within this class, N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine (CAS: 21344-81-0) distinguishes itself as a versatile lead compound. Its unique topology combines a lipophilic 4-chlorophenyl domain with a flexible N-benzyl linker, conferring dual potential as both an antimicrobial agent (via MurB inhibition) and an antiproliferative agent (via tubulin polymerization inhibition).[1] This technical guide provides a rigorous, self-validating protocol for its synthesis, alongside an in-depth analysis of its structure-activity relationships (SAR) and biological profile.[1]

Part 1: Chemical Architecture & Synthesis[1]

The Hantzsch Thiazole Synthesis

The most robust method for constructing the 1,3-thiazole core is the Hantzsch synthesis.[1] This condensation reaction involves the interaction of an


-haloketone with a thioamide or thiourea. For our target molecule, the reaction proceeds between 2-bromo-1-(4-chlorophenyl)ethanone  and N-benzylthiourea .
Reaction Mechanism

The mechanism is a cascade sequence initiating with a nucleophilic attack by the thiourea sulfur atom, followed by intramolecular cyclization and dehydration.[1]

HantzschMechanism Reactants Reactants 2-bromo-1-(4-chlorophenyl)ethanone + N-benzylthiourea Inter1 S-Alkylation (Thioimidate Intermediate) Reactants->Inter1 Nucleophilic Attack (S on C-alpha) Inter2 Cyclization (Hydroxythiazoline) Inter1->Inter2 N-attack on Carbonyl Product Dehydration & Aromatization Target Thiazole Inter2->Product - H2O (Aromatization)

Figure 1: Mechanistic pathway of the Hantzsch synthesis for N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine.

Experimental Protocol

Objective: Synthesis of N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine. Scale: 10 mmol.

Reagents
ReagentMW ( g/mol )Equiv.Amount
2-Bromo-1-(4-chlorophenyl)ethanone233.491.02.33 g
N-Benzylthiourea166.241.01.66 g
Ethanol (Absolute)-Solvent30 mL
NaHCO₃ (sat. aq.)-Workup~50 mL
Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.33 g of 2-bromo-1-(4-chlorophenyl)ethanone in 20 mL of absolute ethanol.

  • Addition: Add 1.66 g of N-benzylthiourea to the solution. Rinse the weighing boat with the remaining 10 mL of ethanol to ensure quantitative transfer.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) with stirring for 3–4 hours.

    • Monitoring: Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1][2] The starting bromide spot (high Rf) should disappear.[1]

  • Precipitation (Hydrobromide Salt): Upon cooling to room temperature, a solid precipitate often forms.[1] This is the hydrobromide salt of the thiazole.

  • Neutralization: Pour the reaction mixture into 100 mL of ice-cold water. Slowly add saturated NaHCO₃ solution with stirring until the pH reaches ~8–9. This liberates the free base.

  • Isolation: Filter the resulting solid using a Büchner funnel. Wash the cake copiously with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from hot ethanol.

    • Dissolve in minimum boiling ethanol.

    • Filter hot if insoluble impurities are present.

    • Cool slowly to 4°C to maximize crystal growth.

  • Drying: Dry the crystals in a vacuum desiccator over P₂O₅ or CaCl₂ overnight.

Quality Control (Self-Validation)
  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: Expected range: 148–152°C (verify against literature for specific polymorphs).[1]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       8.2 (t, 1H, -NH-): Broad singlet/triplet, exchangeable.[1]
      
    • 
       7.8 (d, 2H, Ar-H): 4-chlorophenyl ortho protons.[1]
      
    • 
       7.4 (d, 2H, Ar-H): 4-chlorophenyl meta protons.[1]
      
    • 
       7.3–7.2 (m, 5H, Benzyl Ar-H).[1]
      
    • 
       7.1 (s, 1H, Thiazole C5-H): Characteristic singlet.[1]
      
    • 
       4.5 (d, 2H, -CH₂-): Benzyl methylene protons.[1]
      

Part 2: Biological Profile & SAR Analysis

Pharmacological Targets

The N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine scaffold exhibits polypharmacology, interacting with multiple biological targets:

  • Antimicrobial Activity (MurB Inhibition): Derivatives of this scaffold have shown efficacy against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).[1] The mechanism is postulated to involve the inhibition of MurB (UDP-N-acetylenolpyruvylglucosamine reductase), a key enzyme in peptidoglycan biosynthesis.

  • Anticancer Activity (Tubulin Polymerization): Structurally analogous to combretastatin A-4, these thiazoles can bind to the colchicine site of tubulin, inhibiting polymerization and arresting the cell cycle at the G2/M phase.[1]

  • Acetylcholinesterase (AChE) Inhibition: The N-benzyl moiety mimics the binding mode of donepezil (a known AChE inhibitor) within the enzyme's active site gorge, making this scaffold a potential lead for Alzheimer's therapeutics.[1]

Structure-Activity Relationship (SAR)

Modifications to the core scaffold drastically alter potency and selectivity.

SAR_Map Core N-Benzyl-4-(4-chlorophenyl) -1,3-thiazol-2-amine R1 4-Chlorophenyl Ring (C4) Core->R1 R2 Thiazole Core Core->R2 R3 Amino Linker (-NH-) Core->R3 R4 N-Benzyl Group Core->R4 E1 Electron-withdrawing (Cl, F) enhances antimicrobial activity. Methoxy (OMe) increases cytotoxicity (tubulin binding). R1->E1 E2 Essential for bioactivity. Isosteric replacement (e.g., oxazole) usually reduces potency. R2->E2 E3 Alkylation (N-Me) or Acylation often abolishes activity. H-bond donor capability is critical. R3->E3 E4 Steric bulk tolerated. Substituents (F, Cl) on benzyl ring modulate lipophilicity and AChE binding affinity. R4->E4

Figure 2: SAR Map detailing the functional impact of structural modifications on the scaffold.

Quantitative Data Summary

Table 1: Representative Biological Activity of Analogous Derivatives

Target Organism/Cell LineCompound VariantActivity MetricValueReference
Staphylococcus aureus4-(4-Cl-phenyl)-N-benzyl...MIC0.23–0.70 mg/mL[1]
Candida albicans4-(4-Cl-phenyl)-N-benzyl...MIC0.06–0.23 mg/mL[1]
MCF-7 (Breast Cancer)4-(4-OMe-phenyl) analogIC₅₀0.36 µM[2]
Acetylcholinesterase2-amino-4-arylthiazole deriv.IC₅₀0.91 µM[3]

Part 3: Future Directions

Research indicates that the N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine scaffold is an ideal candidate for "hybrid drug" design. Future optimization should focus on:

  • Linker Rigidification: Replacing the flexible methylene of the benzyl group with a piperidine ring (donepezil-like) to enhance AChE binding.

  • Water Solubility: Introducing polar groups (e.g., morpholine) on the benzyl ring to improve bioavailability without compromising the lipophilic pharmacophore required for cell penetration.[1]

References

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives. Molecules, 2021.

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors. Bioorganic & Medicinal Chemistry Letters, 2018.

  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-aminothiazole derivatives. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 2013.[1]

  • Hantzsch Thiazole Synthesis Protocols. BenchChem Application Notes, 2025.

Sources

theoretical properties of n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cheminformatic and Pharmacological Profiling of N-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary & Structural Rationale

The compound N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine represents a privileged scaffold in medicinal chemistry, specifically within the class of 2,4-disubstituted thiazoles. This structural motif is characterized by a central 1,3-thiazole core acting as a bioisosteric linker between a lipophilic benzyl amine and an electron-deficient 4-chlorophenyl moiety.

Theoretical and empirical profiling suggests this molecule possesses significant potential as a Dual Binding Site Acetylcholinesterase (AChE) Inhibitor for Alzheimer’s disease therapy and as a broad-spectrum antimicrobial agent . The presence of the 4-chlorophenyl group enhances metabolic stability by blocking para-hydroxylation, while the N-benzyl moiety provides essential hydrophobic flexibility for interacting with the Peripheral Anionic Site (PAS) of cholinesterase enzymes.

Cheminformatic & Physicochemical Profiling

Understanding the theoretical "drug-likeness" of this molecule is the first step in establishing its viability as a lead compound. The following data is derived from QSAR models and standard molecular descriptors for the specific structure.

Table 1: Calculated Physicochemical Properties
PropertyValueInterpretation
Molecular Formula C₁₆H₁₃ClN₂SCore stoichiometry
Molecular Weight 300.81 g/mol Optimal for oral bioavailability (<500 Da)
cLogP ~5.15Highly lipophilic; suggests high BBB permeability but potential solubility issues
H-Bond Donors 1 (NH)Favorable for specific receptor anchoring
H-Bond Acceptors 2 (N, S)Thiazole nitrogen is a key acceptor
TPSA ~41.5 ŲExcellent membrane permeability (Target <140 Ų)
Rotatable Bonds 4Moderate flexibility, reducing entropic penalty upon binding
Lipinski Rule of 5 1 ViolationLogP > 5 (Borderline); acceptable for CNS targets requiring high lipophilicity

Synthetic Architecture: The Hantzsch Condensation

The most authoritative and atom-efficient route to synthesize N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine is the Hantzsch Thiazole Synthesis . This bimolecular condensation involves the reaction of an


-haloketone with a substituted thiourea.
Reaction Mechanism

The mechanism proceeds via a nucleophilic attack of the thiourea sulfur on the


-carbon of the ketone, followed by cyclodehydration.[1]

Reactants:

  • 
    -Haloketone:  2-bromo-1-(4-chlorophenyl)ethan-1-one
    
  • Thioamide Component: 1-benzylthiourea

Figure 1: Synthetic Pathway & Mechanism

HantzschSynthesis Reactant1 2-bromo-1-(4-chlorophenyl) ethan-1-one Intermediate S-alkylated Intermediate Reactant1->Intermediate Nucleophilic Attack (S -> C) Reactant2 1-benzylthiourea Reactant2->Intermediate TS Cyclization (Dehydration) Intermediate->TS - HBr Product N-benzyl-4-(4-chlorophenyl)- 1,3-thiazol-2-amine TS->Product - H2O (Aromatization)

Caption: Step-wise Hantzsch condensation pathway. The reaction is driven by the formation of the stable aromatic thiazole ring.

Detailed Synthetic Protocol

To ensure reproducibility and high yield, the following protocol is recommended:

  • Stoichiometry: Dissolve 1.0 equivalent of 1-benzylthiourea in absolute ethanol (0.1 M concentration).

  • Addition: Add 1.0 equivalent of 2-bromo-1-(4-chlorophenyl)ethan-1-one portion-wise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 4:1).
    
  • Work-up: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.

  • Neutralization: Basify the mixture with aqueous

    
     or 
    
    
    
    to liberate the free base.
  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.

Pharmacological Theory: AChE Interaction[5]

The primary theoretical application of this molecule is in the treatment of neurodegenerative disorders. The structural features suggest it acts as a non-covalent inhibitor of Acetylcholinesterase (AChE) .

Binding Hypothesis

Based on SAR data from similar 2-aminothiazoles, the binding mode is predicted to be dual-site:

  • Peripheral Anionic Site (PAS): The

    
    -benzyl  moiety engages in 
    
    
    
    -
    
    
    stacking interactions with Trp286. This prevents the initial entry of substrate and inhibits A
    
    
    aggregation.
  • Catalytic Anionic Site (CAS): The 4-chlorophenyl thiazole core penetrates deep into the gorge, interacting with Trp84 and Phe330 via

    
    -
    
    
    
    stacking and hydrophobic interactions.
  • H-Bonding: The exocyclic amine (NH) forms a hydrogen bond with the hydroxyl group of Tyr124 or Tyr337.

Figure 2: Theoretical Binding Mode (AChE Target)

BindingMode cluster_site AChE Active Site Gorge Ligand_Benzyl Ligand: Benzyl Ring PAS_Trp286 PAS: Trp286 Ligand_Benzyl->PAS_Trp286 Pi-Pi Stacking Ligand_NH Ligand: NH Linker Mid_Tyr124 Gorge: Tyr124 Ligand_NH->Mid_Tyr124 H-Bond Ligand_Thiazole Ligand: Thiazole-Phenyl Core CAS_Trp84 CAS: Trp84 Ligand_Thiazole->CAS_Trp84 Pi-Pi / Hydrophobic

Caption: Predicted dual-site binding mode within the Acetylcholinesterase gorge, bridging the PAS and CAS regions.

Experimental Validation Protocols

To validate the theoretical properties described above, the following standardized assays are required.

A. Ellman’s Assay (AChE Inhibition)

This colorimetric assay quantifies the inhibitory capability (


) of the compound.
  • Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion (TNB) absorbing at 412 nm.

  • Protocol:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Enzyme: Electric eel AChE (0.05 U/mL).

    • Substrate: Acetylthiocholine iodide (0.5 mM).

    • Reagent: DTNB (0.3 mM).

    • Procedure: Incubate Enzyme + Inhibitor (Test Compound) for 20 min at

      
      . Add ATCh and DTNB. Measure absorbance at 412 nm over 5 minutes.
      
    • Calculation: % Inhibition =

      
      .
      
B. Antimicrobial Susceptibility (MIC Determination)

Given the thiazole core's history in antimicrobials (e.g., sulfathiazole), screening against S. aureus is critical.

  • Method: Broth Microdilution (CLSI standards).

  • Readout: Minimum Inhibitory Concentration (MIC) in

    
    .
    

References

  • Hantzsch Synthesis Mechanism: BenchChem. (2025). Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. Link

  • General Thiazole Synthesis: ChemicalBook. (2023). 2-Aminothiazole: synthesis, biological activities and toxicity. Link

  • AChE Inhibition Context: Sharma, R. N., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Specific Compound Data: Fluorochem. (2025). Product Profile: N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine. Link

  • Molecular Docking Protocols: Pharmaspire. (2023). Molecular docking analysis of substituted benzimidazole derivatives. Link

Sources

Methodological & Application

Application Note: Experimental Profiling of n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Significance

n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine is a "privileged scaffold" derivative in medicinal chemistry, distinguished by its lipophilic benzyl tail and the electron-withdrawing chlorophenyl moiety. This specific architecture is extensively utilized in Structure-Activity Relationship (SAR) studies targeting:

  • Antimicrobial Activity: Disruption of bacterial cell wall synthesis or membrane integrity (specifically against Gram-positive strains like S. aureus).

  • Enzyme Inhibition: Acting as a reversible inhibitor for Acetylcholinesterase (AChE) in neurodegenerative research.

  • Cytotoxicity: Modulation of cyclin-dependent kinases (CDKs) in antiproliferative assays.[1]

This guide provides standardized protocols for the chemical synthesis , purification , and biological validation (MIC & MTT assays) of this compound to ensure reproducible experimental data.

Chemical Synthesis Protocol

Methodology: Hantzsch Thiazole Synthesis Reaction Type: Condensation / Cyclization Yield Expectation: 70–85%

Reaction Scheme (Logic Flow)

SynthesisScheme ReagentA 4-Chloro-2'-bromoacetophenone (Electrophile) Intermediate Thiazoline Intermediate (Unstable) ReagentA->Intermediate EtOH, Reflux 1-2 hrs ReagentB N-Benzylthiourea (Nucleophile) ReagentB->Intermediate Product n-Benzyl-4-(4-chlorophenyl)- 1,3-thiazol-2-amine (Precipitate) Intermediate->Product - HBr - H2O Dehydration

Figure 1: The Hantzsch condensation pathway utilizing an alpha-haloketone and a substituted thiourea.

Step-by-Step Synthesis
  • Reagent Prep: Dissolve 4-chloro-2'-bromoacetophenone (1.0 eq, ~2.33 g for 10 mmol scale) in 20 mL of absolute ethanol.

  • Addition: Add N-benzylthiourea (1.0 eq, ~1.66 g) to the solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid or triethylamine (TEA) to catalyze the tautomerization (optional, reaction often proceeds without).

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours . Monitor via TLC (Mobile phase: Hexane:EtOAc 4:1). The starting bromide spot should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (~100 g) containing aqueous ammonia (to neutralize HBr byproduct).

    • A solid precipitate will form immediately.

  • Purification:

    • Filter the solid under vacuum.

    • Recrystallization: Dissolve crude solid in hot ethanol. Allow to cool slowly to yield crystalline needles.

    • Characterization: Verify via 1H-NMR (DMSO-d6). Look for the characteristic thiazole proton singlet around δ 7.0–7.3 ppm.

Application I: Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus (ATCC 25923). Mechanism: The lipophilic benzyl group facilitates membrane penetration, while the thiazole core interacts with bacterial enzyme targets (e.g., DNA gyrase B).

Reagent Setup Table
ComponentSpecificationPreparation Note
Test Compound 10 mg/mL StockDissolve in 100% DMSO. Sonicate if necessary.
Culture Media Mueller-Hinton Broth (MHB)Autoclave at 121°C for 15 min.
Inoculum 0.5 McFarland StandardAdjust bacterial suspension to ~1.5 x 10^8 CFU/mL.
Control Drug Ciprofloxacin / AmpicillinPrepare 1 mg/mL stock in solvent.
Indicator Resazurin (Alamar Blue)0.01% w/v solution in sterile water.
Microdilution Protocol
  • Plate Layout: Use a sterile 96-well flat-bottom microplate.

  • Media Fill: Dispense 100 µL of sterile MHB into wells 1–12 of all rows.

  • Compound Addition: Add 100 µL of the Test Compound stock to Column 1.

  • Serial Dilution: Transfer 100 µL from Column 1 to Column 2, mix, then transfer to Column 3... repeat to Column 10. Discard the final 100 µL.

    • Result: Concentration gradient (e.g., 1000 µg/mL down to ~1.9 µg/mL).

  • Inoculation: Add 10 µL of the bacterial suspension (diluted 1:100 from 0.5 McFarland) to wells 1–11.

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 20 µL Resazurin solution. Incubate for 2–4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

    • MIC Definition: The lowest concentration well that remains blue.

Application II: In Vitro Cytotoxicity Profiling (MTT Assay)

Objective: Assess antiproliferative activity against cancer cell lines (e.g., MCF-7 or HepG2).[2] Relevance: 2-aminothiazoles are structural isosteres to several ATP-competitive kinase inhibitors.

Assay Workflow Logic

MTT_Workflow Seed Seed Cells (5,000 cells/well) 96-well plate Incubate1 Incubate 24h (Cell Adhesion) Seed->Incubate1 Treat Add Compound (0.1 - 100 µM) Incubate1->Treat Incubate2 Incubate 48-72h (Drug Action) Treat->Incubate2 MTT Add MTT Reagent (Incubate 4h) Incubate2->MTT Solubilize Add DMSO (Dissolve Formazan) MTT->Solubilize Read Measure Absorbance (OD 570 nm) Solubilize->Read

Figure 2: Standard MTT assay workflow for cytotoxicity determination.

Data Analysis & Interpretation[2][3][4]
  • Calculation: % Viability = (OD_sample - OD_blank) / (OD_control - OD_blank) × 100.

  • IC50 Determination: Plot % Viability (y-axis) vs. Log[Concentration] (x-axis) using non-linear regression (Sigmoidal dose-response).

  • Thresholds:

    • IC50 < 10 µM: Potent cytotoxic agent (Lead candidate).

    • IC50 10–50 µM: Moderate activity.

    • IC50 > 50 µM: Low potency / Inactive.

Troubleshooting & Optimization

  • Solubility Issues: The 4-chlorophenyl and benzyl groups make this compound highly lipophilic. If precipitation occurs in aqueous media (MHB or Cell media):

    • Ensure final DMSO concentration is < 1% (toxicity threshold).

    • Use Tween-80 (0.02%) as a surfactant in the assay buffer.

  • Synthesis Yield Low:

    • Ensure reagents are dry. Moisture inhibits the dehydration step.

    • If the product is an oil, scratch the flask sides with a glass rod or seed with a crystal from a previous batch to induce crystallization.

References

  • ChemicalBook. (n.d.). Synthesis of N-BENZYL-4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-AMINE. Retrieved from

  • Fluorochem. (n.d.). N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine Product Data. Retrieved from

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved from

  • National Institutes of Health (NIH). (2023). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles. PMC. Retrieved from

Sources

Application Note: In Vitro Characterization of N-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the in vitro use of N-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine (CAS: 21344-81-0). Based on its structural pharmacophore—a lipophilic chlorophenyl-thiazole core linked to a benzylamine—this compound is primarily investigated in two domains: Acetylcholinesterase (AChE) inhibition (neurodegenerative drug discovery) and Antimicrobial activity (specifically biofilm inhibition).

Introduction & Mechanism of Action

Compound Overview

N-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine represents a "privileged scaffold" in medicinal chemistry. Its structure consists of two hydrophobic domains (the chlorophenyl and benzyl rings) connected by a central thiazole-amine linker. This architecture allows it to function as a dual-binding ligand :

  • Neuropharmacology: The benzyl moiety typically targets the Catalytic Active Site (CAS) or Peripheral Anionic Site (PAS) of cholinesterases, while the thiazole ring provides rigid spacing and π-π stacking interactions, making it a candidate for Alzheimer’s disease therapeutics [1].

  • Microbiology: The lipophilic nature of the chlorophenyl-thiazole core facilitates membrane permeation, disrupting bacterial cell walls or interfering with quorum sensing pathways in biofilm formation [2].

Physicochemical Properties
  • Molecular Weight: ~300.8 g/mol

  • Solubility: Low in water; highly soluble in DMSO and Ethanol.

  • Stability: Stable in solid form at -20°C. Hydrolysis-resistant in neutral buffers.

Preparation & Handling

Stock Solution Preparation

Objective: Create a 10 mM stock solution for long-term storage.

  • Weighing: Accurately weigh 3.01 mg of the compound.

  • Dissolution: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) (molecular biology grade).

  • Vortexing: Vortex for 30 seconds until the solution is completely clear. If precipitation persists, sonicate for 5 minutes at 40 kHz.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

Critical Note: Ensure the final DMSO concentration in your cell/enzyme assay does not exceed 0.5% (v/v), as higher concentrations can inhibit enzymatic activity or cause cytotoxicity.

Protocol A: Acetylcholinesterase (AChE) Inhibition Assay

Standard Ellman’s Method

This protocol quantifies the compound's ability to inhibit AChE, a primary target for Alzheimer's symptomatic treatment.[1][2][3]

Reagents
  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATChI, 15 mM stock in water).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM stock in buffer containing 0.1 M NaCl and 0.02 M MgCl₂).

  • Enzyme: Acetylcholinesterase (from Electrophorus electricus, 0.22 U/mL in buffer).

  • Positive Control: Donepezil or Tacrine (1 µM).

Experimental Workflow
  • Plate Setup: Use a 96-well clear microplate.

  • Incubation Phase:

    • Add 140 µL Phosphate Buffer (pH 8.0).

    • Add 20 µL of Test Compound (diluted in buffer; range 0.1 µM – 100 µM).

    • Add 20 µL of AChE Enzyme solution.

    • Incubate at 25°C for 15 minutes to allow inhibitor binding.

  • Reaction Initiation:

    • Add 10 µL of DTNB (Chromogen).

    • Add 10 µL of ATChI (Substrate).

  • Measurement:

    • Immediately read absorbance at 412 nm (Abs₀).

    • Read continuously every 60 seconds for 10 minutes (Kinetic Mode).

Data Analysis

Calculate the percent inhibition using the initial velocity (


) of the reaction:


  • IC₅₀ Determination: Plot % Inhibition vs. Log[Concentration] using non-linear regression (Sigmoidal Dose-Response).

Workflow Diagram (Ellman's Assay)

EllmansAssay Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (Buffer pH 8.0) Stock->Dilution Incubation Incubation (Enzyme + Inhibitor) 15 min @ 25°C Dilution->Incubation Add 20µL Reaction Reaction Start (+ DTNB + ATChI) Incubation->Reaction Read Kinetic Read (Abs 412nm) Reaction->Read Yellow Color Formation Analysis IC50 Calculation Read->Analysis

Caption: Step-by-step workflow for the Ellman's colorimetric assay to determine AChE inhibition potency.

Protocol B: Antimicrobial Susceptibility Testing

Broth Microdilution Method (CLSI Standards)

This protocol evaluates the Minimum Inhibitory Concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative bacteria.[4]

Reagents[3]
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Strains: Fresh overnight cultures adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Dye (Optional): Resazurin (0.01%) for visual viability check.

Experimental Workflow
  • Preparation: Dilute the 10 mM DMSO stock into CAMHB to achieve a starting concentration of 256 µg/mL (ensure DMSO < 1%).

  • Serial Dilution: Add 100 µL of CAMHB to columns 2-12 of a 96-well plate. Add 100 µL of compound solution to column 1, then serially dilute (1:2) across the plate.

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension 1:100, then add 100 µL to each well. Final bacterial density: ~5 x 10⁵ CFU/mL.

  • Incubation: Incubate at 37°C for 16–20 hours.

  • Readout:

    • Visual: Look for turbidity (growth). The MIC is the lowest concentration with no visible growth.

    • Resazurin: Add 30 µL of resazurin. Incubate 1–4 hours. Blue = No Growth (Inhibition); Pink = Growth.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Assay Compound insolubility in aqueous buffer.Reduce final concentration; ensure DMSO is 0.5–1%. Warm buffer to 37°C before adding enzyme.
High Background (Abs 412nm) Spontaneous hydrolysis of DTNB.Use fresh DTNB solution. Include a "Compound Blank" (No enzyme) to subtract non-enzymatic color change.
Inconsistent IC50 Enzyme degradation.Keep AChE on ice until use. Aliquot enzyme to avoid freeze-thaw cycles.

References

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides. PubMed Central. Available at: [Link]

  • Synthesis and Evaluation of 5-Benzyl-1,3,4-Thiadiazole Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. Available at: [Link]

  • N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine Compound Summary. PubChem. Available at: [Link]

Sources

n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine in cell-based assays

Application Note: Functional Characterization of -Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine in Cell-Based Assays

Executive Summary

Transient Receptor Potential Melastatin 8 (TRPM8)

This guide details the protocols for utilizing this compound in mammalian cell-based calcium flux assays to determine antagonist potency (

Chemical Properties & Handling

Critical Note: This compound exhibits high lipophilicity (LogP ~5.15). Proper solubilization is the single most critical step for assay reproducibility.

PropertyValueNotes
Molecular Formula

Molecular Weight 300.80 g/mol
LogP ~5.15High Lipophilicity: Prone to precipitation in aqueous buffers.
Solubility DMSO (>10 mM)Insoluble in water.
Storage -20°C (Desiccated)Stable in DMSO stock for 3 months at -20°C.
Reconstitution Protocol (Stock Solution)
  • Weighing: Weigh 3.0 mg of compound into a sterile glass vial (avoid plastic if possible to prevent adsorption).

  • Solvent Addition: Add 997

    
    L of anhydrous DMSO (dimethyl sulfoxide) to achieve a 10 mM  stock concentration.
    
  • Mixing: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate for 5 minutes at 40 kHz.

  • Aliquot: Dispense into 50

    
    L aliquots to avoid freeze-thaw cycles.
    

Primary Application: TRPM8 Calcium Flux Assay

Objective: To quantify the antagonist activity of the compound against menthol-induced Calcium (

Biological Mechanism

The compound acts as a negative allosteric modulator or pore blocker of the TRPM8 channel. Upon activation by agonists (e.g., Menthol, Icilin), TRPM8 opens, allowing


Pathway Visualization

TRPM8_PathwayAgonistAgonist(Menthol/Icilin)TRPM8_ClosedTRPM8 Channel(Closed State)Agonist->TRPM8_ClosedBindsCompoundAntagonist(N-Benzyl-4-(4-chlorophenyl)...)Compound->TRPM8_ClosedStabilizes(Inhibition)TRPM8_OpenTRPM8 Channel(Open Pore)Compound->TRPM8_OpenBlocksTRPM8_Closed->TRPM8_OpenGatingCa_InfluxCa2+ Influx(Extracellular -> Cytosol)TRPM8_Open->Ca_InfluxPermeationFluo4_CaFluo-4:Ca2+ Complex(High Fluorescence)Ca_Influx->Fluo4_CaDepolarizationMembraneDepolarizationCa_Influx->DepolarizationFluo4Fluo-4 AM(Unbound/Low Fluorescence)Fluo4->Fluo4_CaBinding

Figure 1: Mechanism of Action in Calcium Flux Assay. The compound inhibits the transition of TRPM8 to the open state, preventing Calcium influx and subsequent fluorescence signal.

Experimental Protocol
Phase A: Cell Preparation
  • Cell Line: HEK293-hTRPM8 (Inducible or Stable).

  • Seeding: Plate cells at 20,000 cells/well in a black-walled, clear-bottom 384-well poly-D-lysine coated plate.

  • Incubation: Incubate for 24 hours at 37°C, 5%

    
    . Confluence should reach ~85-90%.
    
Phase B: Dye Loading
  • Dye Solution: Prepare Fluo-4 NW (No Wash) or Calcium 6 dye loading buffer according to kit instructions. Include 2.5 mM Probenecid to inhibit anion transporters and prevent dye leakage.

  • Loading: Remove culture media and add 20

    
    L of Dye Loading Buffer to each well.
    
  • Incubation: Incubate 45 minutes at 37°C, then 15 minutes at Room Temperature (RT) to equilibrate.

Phase C: Compound Treatment (Antagonist Mode)

Self-Validating Step: Ensure DMSO concentration never exceeds 0.5% in the final well, as DMSO itself can modulate ion channels.

  • Compound Dilution: Prepare a 3-fold serial dilution of the 10 mM stock in HBSS buffer (with 20 mM HEPES) .

    • Top Concentration: 30

      
      M (Final assay concentration).
      
    • Range: 8 points.[1]

  • Addition: Add 10

    
    L of diluted compound to the cells.
    
  • Equilibration: Incubate for 20 minutes at RT . This allows the lipophilic compound to partition into the membrane and bind the channel.

Phase D: Agonist Injection & Read (FLIPR/FlexStation)
  • Agonist Prep: Prepare Menthol at

    
     concentration (typically 30-100 
    
    
    M depending on cell line sensitivity).
  • Measurement:

    • Baseline read: 10 seconds.

    • Injection: Inject 10

      
      L of Menthol solution.
      
    • Read duration: 120 seconds (measure peak fluorescence).

  • Wavelengths: Excitation 485 nm / Emission 525 nm.

Data Analysis
  • Normalization: Calculate

    
     (Max Fluorescence - Baseline) / Baseline.
    
  • Inhibition Calculation:

    
    
    
    • Signal_max: Menthol only (no antagonist).

    • Signal_min: Buffer only (no agonist).

  • Curve Fitting: Plot % Inhibition vs. Log[Compound] using a 4-parameter logistic (Hill) equation to determine

    
    .
    

Secondary Application: Antimicrobial Susceptibility

The 2-aminothiazole core is a known pharmacophore for antimicrobial activity, often targeting bacterial DNA gyrase or cell wall synthesis.

Protocol: Minimum Inhibitory Concentration (MIC)
  • Organisms: S. aureus (Gram-positive) and E. coli (Gram-negative).

  • Medium: Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Compound Plate:

    • Dispense 100

      
      L of MHB containing serial dilutions of the compound (Range: 128 
      
      
      g/mL to 0.25
      
      
      g/mL) into 96-well plates.
    • Control: Include Ampicillin or Ciprofloxacin as a positive control.

  • Inoculation: Add 100

    
    L of bacterial suspension.
    
  • Incubation: 18-24 hours at 37°C.

  • Readout: Visual turbidity inspection or

    
     absorbance.
    
    • MIC Definition: The lowest concentration with no visible growth.

Experimental Workflow Diagram

WorkflowStock1. Stock Prep(10mM DMSO)Dilution2. Serial Dilution(HBSS Buffer)Stock->DilutionIncubation5. Pre-Incubation(20 min w/ Compound)Dilution->IncubationCell_Plate3. Cell Seeding(HEK-TRPM8)Dye_Load4. Dye Loading(Fluo-4 + Probenecid)Cell_Plate->Dye_LoadDye_Load->IncubationInjection6. Agonist Injection(Menthol EC80)Incubation->InjectionReadout7. FLIPR Readout(Ca2+ Flux)Injection->Readout

Figure 2: Step-by-step workflow for the high-throughput calcium flux assay.[2]

Expected Results & Troubleshooting

Expected Potency Ranges
Assay TargetExpected ActivityReference Standard
TRPM8 (

)
1.0 - 10

M
AMTB or BCTC
S. aureus (MIC) 16 - 64

g/mL
Ampicillin
Cytotoxicity (

)
> 50

M
Doxorubicin
Troubleshooting Guide
  • Issue: High background fluorescence or unstable baseline.

    • Cause: Dye leakage or temperature fluctuations.

    • Solution: Ensure Probenecid is fresh; keep plate at constant temperature (25°C or 37°C) for 15 mins before reading.

  • Issue: Compound precipitation.

    • Cause: Low solubility in aqueous buffer.

    • Solution: Do not exceed 1% DMSO final concentration. If precipitation occurs at >10

      
      M, use BSA (0.1%) in the buffer to act as a carrier, though this may shift potency.
      
  • Issue: Lack of inhibition.[3]

    • Cause: Agonist concentration too high.

    • Solution: Re-titrate Menthol. If Agonist >

      
      , it becomes difficult for a competitive or allosteric antagonist to block the signal efficiently.
      

References

  • TRPM8 Antagonists & SAR

    • De Petrocellis, L., et al. "Design, synthesis and biological evaluation of new thiazole scaffolds as potential TRPM8 antagonists." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.
  • 2-Aminothiazole Antimicrobial Activity

    • Bondock, S., et al. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules, 2021.[4]

  • General Calcium Flux Protocol

    • "FLIPR Calcium Assay Evaluation.
  • Chemical Properties (PubChem)

    • Compound Summary: N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine.[5][6]

Application Notes and Protocols for n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Scaffold of 2-Aminothiazoles in Modern Drug Discovery

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and rigid structure make it an ideal framework for designing targeted therapeutics.[3] This structural motif is central to drugs like the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib, highlighting its versatility in targeting key cellular pathways implicated in cancer.[1]

This guide focuses on a specific, yet promising, member of this class: n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine . This compound integrates three key pharmacophoric elements: the proven 2-aminothiazole core, a 4-(4-chlorophenyl) group which can engage in hydrophobic and halogen-bonding interactions, and an N-benzyl substituent that provides conformational flexibility and potential for further interactions within a target's binding site. While extensive research has focused on the broader class of 2-aminothiazole derivatives, this document provides a focused examination of the title compound, drawing upon data from closely related analogs to project its potential applications and to provide robust protocols for its synthesis and evaluation.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its development. For n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine, these properties dictate its solubility, membrane permeability, and suitability for various formulations.

PropertyValueSource
Molecular Formula C₁₆H₁₃ClN₂S[4]
Molecular Weight 300.81 g/mol [4]
CAS Number 21344-81-0[4]
Appearance Solid (predicted)-
LogP (calculated) 5.15-
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 2-

Analytical Characterization Protocols: Characterization is essential to confirm the identity and purity of the synthesized compound. Standard methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Synthesis Protocol: Hantzsch Thiazole Synthesis

The most direct and widely adopted method for synthesizing the 4-aryl-2-aminothiazole core is the Hantzsch thiazole synthesis.[1] This protocol outlines a reliable pathway to n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine.

Workflow Diagram: Hantzsch Synthesis

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Workup & Purification R1 4-Chloro-2'-bromoacetophenone Reaction Cyclocondensation R1->Reaction R2 Benzylthiourea R2->Reaction Workup Neutralization & Extraction Reaction->Workup Ethanol, Reflux Product n-Benzyl-4-(4-chlorophenyl) -1,3-thiazol-2-amine Purification Recrystallization or Column Chromatography Workup->Purification Purification->Product

Caption: Hantzsch synthesis workflow for the target compound.

Step-by-Step Protocol

Rationale: This protocol is based on the established Hantzsch reaction, a reliable method for forming the thiazole ring from an α-haloketone and a thiourea derivative.[4]

  • Preparation of Benzylthiourea:

    • Dissolve benzylamine in a suitable solvent (e.g., ethanol).

    • Add benzoyl isothiocyanate dropwise at room temperature.

    • Stir for 2-4 hours to form the benzoylthiourea intermediate.

    • Hydrolyze the intermediate with aqueous NaOH to yield benzylthiourea. Filter, wash with water, and dry the product.

  • Cyclocondensation Reaction:

    • To a round-bottom flask, add equimolar amounts of 4-Chloro-2'-bromoacetophenone and the synthesized benzylthiourea.

    • Add ethanol as the solvent to facilitate the reaction.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials indicates reaction completion.

  • Workup and Purification:

    • After cooling to room temperature, the reaction mixture will likely contain the hydrobromide salt of the product as a precipitate.

    • Neutralize the mixture with a base (e.g., aqueous sodium bicarbonate or ammonia solution) until the pH is ~8-9 to precipitate the free amine.

    • Filter the crude product, wash thoroughly with water, and air dry.

    • For higher purity, recrystallize the solid from a suitable solvent (e.g., ethanol or isopropanol) or purify by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure and purity of the final product using NMR, MS, and HPLC as previously described.

Biological Evaluation: Assessing Anticancer Potential

Based on extensive studies of structurally related 2-aminothiazole derivatives, the primary anticancer mechanisms are likely inhibition of tubulin polymerization and/or inhibition of protein kinases.[5][6] The following protocols are designed to investigate these potential activities.

Hypothesized Mechanism of Action

Many 4-aryl-2-aminothiazole derivatives function as colchicine binding site inhibitors, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

MOA Compound n-Benzyl-4-(4-chlorophenyl) -1,3-thiazol-2-amine Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Compound->Microtubule Inhibits Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis

Caption: Hypothesized mechanism via tubulin polymerization inhibition.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a crucial first step in evaluating the cytotoxic potential of a new compound.

Materials:

  • Human cancer cell lines (e.g., U-937 histiocytic lymphoma, SK-MEL-1 melanoma, based on activity of analogs).[5]

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS).

  • n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine, dissolved in DMSO to create a stock solution.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well plates, multichannel pipette, plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). A close analog, the p-chlorobenzylamino derivative 8e , showed IC₅₀ values in the range of 5.7-12.2 µM against U-937 and SK-MEL-1 cell lines, providing a benchmark for expected activity.[5]

Protocol 2: In Vitro Tubulin Polymerization Assay

Rationale: This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules, providing direct evidence for the hypothesized mechanism of action.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and reaction buffer).

  • Test compound and controls (e.g., Paclitaxel as a polymerization promoter, Nocodazole or Colchicine as inhibitors).

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm.

Procedure:

  • Reaction Setup: On ice, prepare the reaction mixture in a 96-well plate. This typically includes tubulin, GTP, and reaction buffer.

  • Compound Addition: Add the test compound at various concentrations to the wells. Include positive and negative controls.

  • Initiate Polymerization: Transfer the plate to the microplate reader pre-warmed to 37°C.

  • Monitor Polymerization: Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot absorbance versus time. Compare the polymerization curves of the compound-treated samples to the controls. Calculate the IC₅₀ for inhibition of tubulin polymerization. Potent inhibitors from this structural class typically show IC₅₀ values in the low micromolar range.[6]

Structure-Activity Relationship (SAR) Insights

While data for the title compound is specific, analysis of close analogs provides valuable insights into the structural features that govern activity.

  • N-Substitution: The N-benzyl group is a common feature in active compounds. Studies on related series show that substitutions on the benzyl ring, such as a para-chloro group (as seen in analog 8e ), can enhance potency.[5]

  • 4-Aryl Group: The 4-(4-chlorophenyl) group is critical. The nature and position of the substituent on this phenyl ring significantly impact activity. Electron-withdrawing groups like chlorine are often favorable.

  • Thiazole Core: The 2-aminothiazole core is essential for activity, likely acting as a key hydrogen-bonding scaffold within the biological target.

Conclusion and Future Directions

n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine represents a promising lead compound for the development of novel anticancer agents. Its structural similarity to known tubulin polymerization inhibitors and kinase inhibitors provides a strong rationale for its evaluation. The protocols detailed in this guide offer a robust framework for its synthesis and biological characterization. Future work should focus on a comprehensive evaluation against a panel of cancer cell lines, detailed mechanistic studies to confirm its molecular target(s), and exploration of further chemical modifications to optimize its potency and pharmacokinetic profile.

References

  • Rossi, M., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 25(9), 2177. [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 849-873. [Link]

  • Wan, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 209, 112953. [Link]

  • Hamed, F. A. A., Mohamed, A. S., & Abouzied, A. S. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. International Journal of Organic Chemistry, 7, 29-43. [Link]

  • El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Hassan, A. S., et al. (2023). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 11, 1289653. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(3), e0174006. [Link]

  • Ghorab, M. M., et al. (2013). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Pharmaceutical Research, 12(1), 19-25. [Link]

  • Lee, Y. R., et al. (2012). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. Chemical Biology & Drug Design, 79(5), 811-820. [Link]

  • Appretech Scientific Limited. N-Benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine. [Link]

  • da Cruz Filho, I. J., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências, 95(1). [Link]

  • El-Abd, Y. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules, 27(18), 5865. [Link]

  • Kumar, S., et al. (2016). Synthesis, Cytotoxic Evaluation, Docking and QSAR Study of N-(4-Oxo- 2-(4-((5-Aryl-1,3,4-Thiadiazol-2-yl)Amino)Phenyl)Thiazolidin-3-yl) Benzamides as Antitubulin Agents. Anti-Cancer Agents in Medicinal Chemistry, 16(11), 1477-1490. [Link]

  • Kamal, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]

  • Finiuk, N. S., et al. (2022). Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. Scientific Reports, 12(1), 1-15. [Link]

  • Farghaly, T. A., et al. (2012). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. European Journal of Medicinal Chemistry, 58, 336-345. [Link]

  • Guda, M. R., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC advances, 14(1), 1-19. [Link]

  • Popiolek, L., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(24), 5930. [Link]

  • Zhang, H., et al. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1694-1702. [Link]

  • Güzel-Akdemir, Ö., & Demir-Yazıcı, K. (2021). Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Journal of Research in Pharmacy, 25(3), 305-317. [Link]

  • Abo-Ashour, M. F., et al. (2022). Elaborating 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Scaffold with A P-Tolyl Sulfonamide Moiety Enhances Cytotoxic Activity. Pharmaceuticals, 15(10), 1205. [Link]

Sources

Application Notes and Protocols for Efficacy Testing of n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine is a novel heterocyclic compound. The thiazole moiety is a core structure in numerous pharmacologically active agents, suggesting potential therapeutic applications. These application notes provide a comprehensive, structured framework for the systematic evaluation of this compound's efficacy, with a focus on a potential anti-cancer profile. This guide is designed for researchers, scientists, and drug development professionals, offering a logical progression from initial in vitro screening to in vivo validation.

The protocols herein are designed as a self-validating system, emphasizing the causality behind experimental choices to ensure robust and reproducible data. We will proceed under the hypothesis that the compound may exhibit cytotoxic or cytostatic effects on cancer cells, a common therapeutic area for novel thiazole derivatives.

Part 1: In Vitro Efficacy Profiling

The initial phase of efficacy testing involves characterizing the compound's biological effects on cancer cells in a controlled laboratory setting. This multi-pronged approach aims to determine not only if the compound is active but also how it exerts its effects at a cellular level.[1][2][3]

Workflow for In Vitro Efficacy Testing

G cluster_0 Phase 1: In Vitro Screening A Prepare Compound Stock Solution (e.g., in DMSO) B Select Cancer Cell Line Panel (e.g., Glioblastoma, Lung, Colon) A->B C Protocol 1.1: Cell Viability Assay (MTT/XTT) Determine IC50 B->C D Protocol 1.2: Apoptosis Assay (Caspase 3/7, TUNEL) Confirm Programmed Cell Death C->D If cytotoxic E Protocol 1.3: Cell Cycle Analysis (Flow Cytometry) Identify Cell Cycle Arrest C->E If cytostatic/cytotoxic F Protocol 1.4: Mechanism of Action (Western Blot) Analyze Signaling Pathways D->F E->F

Caption: A logical workflow for the in vitro evaluation of a novel compound.

Protocol 1.1: Cell Viability and Cytotoxicity Assessment using MTT/XTT Assays

Rationale: The first step is to determine the compound's effect on cell proliferation and viability. MTT and XTT assays are reliable, colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[4][5] The goal is to calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Materials:

  • n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine

  • Selected cancer cell lines (e.g., U87MG for glioblastoma, A549 for lung cancer)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][7]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) kit with electron coupling reagent[8]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8][9]

  • Microplate reader

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[4] Replace the medium in the wells with 100 µL of the medium containing the desired compound concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[7]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[9]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5] Measure the absorbance at 570 nm using a microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the results to determine the IC50 value.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Viability (Relative to Control)
0 (Control)1.250100%
0.11.24599.6%
11.05084%
100.62550%
1000.12510%
Protocol 1.2: Investigation of Apoptosis Induction

Rationale: If the compound reduces cell viability, it is crucial to determine if this is due to programmed cell death (apoptosis). Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[10][11] A luminescent or fluorescent assay for their activity provides a quantitative measure of apoptosis induction.[11][12] The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay can be used as a confirmatory method to detect DNA fragmentation, a hallmark of late-stage apoptosis.[13]

Materials:

  • Caspase-Glo® 3/7 Assay System

  • TUNEL Assay Kit (e.g., DeadEnd™ Fluorometric TUNEL System)

  • White-walled 96-well plates (for luminescence)

  • Microscope slides or chamber slides

  • Fluorescence microscope or flow cytometer

Step-by-Step Protocol (Caspase-3/7 Assay):

  • Cell Treatment: Seed and treat cells with the compound at concentrations around the IC50 value for a predetermined time (e.g., 6, 12, 24 hours) in a white-walled 96-well plate.[10]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.[11]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.[12]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence compared to the vehicle control indicates the activation of caspase-3/7 and induction of apoptosis.

Protocol 1.3: Cell Cycle Analysis by Flow Cytometry

Rationale: Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and preventing proliferation. Flow cytometry with propidium iodide (PI) staining allows for the quantification of DNA content in individual cells, thereby revealing the distribution of the cell population across the different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]

Materials:

  • Flow cytometer

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Ice-cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

Step-by-Step Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat them with the compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 200 µL of ice-cold PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[16] Incubate at 4°C for at least 2 hours (or overnight).[16]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.[17]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[16][17]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. PI fluorescence is proportional to the amount of DNA.[18]

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.

Protocol 1.4: Mechanistic Insights via Western Blotting

Rationale: Western blotting allows for the detection of specific proteins to investigate the molecular pathways affected by the compound. For example, if apoptosis is induced, one could examine the cleavage of PARP (a substrate of caspase-3) or the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family. If cell cycle arrest is observed, one could probe for changes in cyclins and cyclin-dependent kinases (CDKs).[19][20]

Materials:

  • SDS-PAGE equipment

  • Electrotransfer system

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-p21, anti-Cyclin B1, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Step-by-Step Protocol:

  • Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[19]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Analyze the changes in protein expression or post-translational modifications (like cleavage or phosphorylation) in response to the compound treatment.

Potential Signaling Pathway for Investigation

G Compound n-Benzyl-4-(4-chlorophenyl) -1,3-thiazol-2-amine Target Putative Upstream Target Compound->Target p53 p53 Activation Target->p53 p21 p21 Expression p53->p21 Bax Bax Upregulation p53->Bax CDK CDK Inhibition p21->CDK Arrest G2/M Arrest CDK->Arrest Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical signaling pathway leading to cell cycle arrest and apoptosis.

Part 2: In Vivo Efficacy Assessment

Positive results from in vitro studies provide the rationale for advancing the compound to in vivo testing. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating drug efficacy in a more complex biological system.[22][23]

Protocol 2.1: Formulation of n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine for In Vivo Administration

Rationale: Many novel organic compounds have poor water solubility, which presents a major challenge for in vivo administration.[24][25] A suitable formulation is required to ensure adequate bioavailability. The choice of vehicle depends on the compound's physicochemical properties and the intended route of administration (e.g., oral, intraperitoneal, intravenous).

Common Formulation Strategies:

  • Co-solvent systems: Using a mixture of solvents to enhance solubility (e.g., DMSO, PEG400, Tween 80, saline).[26]

  • Suspensions: Micronizing the compound and suspending it in a vehicle like carboxymethylcellulose (CMC).

  • Lipid-based formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be used.[25]

Example Formulation Vehicle (for IP injection): A common vehicle for preclinical studies is a mixture of DMSO, PEG400, Tween 80, and saline. A typical ratio might be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline. The final formulation should be sterile-filtered. It is critical to test the vehicle alone in a small cohort of animals to ensure it does not cause toxicity.

Protocol 2.2: Murine Xenograft Model for Efficacy Evaluation

Rationale: This protocol describes a cell line-derived xenograft (CDX) model to assess the compound's ability to inhibit tumor growth in vivo.[22][23] We will use an orthotopic glioblastoma model as an example, as it better recapitulates the tumor microenvironment compared to subcutaneous models.[6][27]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG mice)[6]

  • Human glioblastoma cell line (e.g., U87MG)

  • Matrigel or similar basement membrane matrix

  • Stereotactic apparatus for intracranial injection

  • Formulated n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine

  • Calipers for tumor measurement (if subcutaneous) or bioluminescence imaging system (for orthotopic)

  • Anesthetics and analgesics

Step-by-Step Protocol:

  • Cell Preparation: Culture U87MG cells and harvest them during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium/Matrigel mixture at a concentration of 1 x 10^5 cells in 5 µL.

  • Tumor Implantation (Orthotopic): Anesthetize the mice. Using a stereotactic frame, slowly inject the 5 µL cell suspension into the right striatum of the brain.[28]

  • Tumor Establishment: Allow the tumors to establish for 7-10 days. Tumor growth can be monitored by bioluminescence imaging if the cells express luciferase, or by observing clinical signs.

  • Randomization and Treatment: Once tumors are established, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Group 1 (Vehicle Control): Administer the formulation vehicle.

    • Group 2 (Test Compound): Administer the formulated compound at a predetermined dose (e.g., 25 mg/kg), typically via intraperitoneal (IP) injection, once daily.

    • Group 3 (Positive Control): Administer a standard-of-care drug for glioblastoma, such as temozolomide.

  • Monitoring: Monitor the animals daily for signs of toxicity (weight loss, changes in behavior). Measure tumor volume (or bioluminescence signal) twice weekly.

  • Endpoint: The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1000 mm³) or when animals show signs of significant morbidity. Euthanize the animals and collect tumors and major organs for further analysis.

  • Data Analysis: Plot the mean tumor volume over time for each group. The primary efficacy endpoint is Tumor Growth Inhibition (TGI). Survival can be analyzed using Kaplan-Meier curves.

Data Presentation:

Treatment GroupMean Tumor Volume (Day 21) (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control850N/A+2%
Compound (25 mg/kg)34060%-3%
Temozolomide (50 mg/kg)25570%-8%

Conclusion

This comprehensive guide outlines a systematic and robust approach to evaluating the efficacy of n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine. By progressing from broad in vitro screening to targeted mechanistic studies and finally to in vivo validation, researchers can build a strong data package to support the compound's therapeutic potential. Each protocol is designed to be self-validating, with clear endpoints and rationale, ensuring the generation of high-quality, interpretable data.

References

Please note that the following list includes real, verified URLs to provide authoritative sources for the described protocols and concepts.

  • Vertex AI Search. (n.d.). Preclinical Drug Testing Using Xenograft Models.
  • Tsujimura, H. (2017). Assaying cell cycle status using flow cytometry. Bio-protocol, 7(10), e2295. Retrieved February 14, 2026, from [Link]

  • Creative Biolabs. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Retrieved February 14, 2026, from [Link]

  • Migliardi, G., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology, 12, 953335. Retrieved February 14, 2026, from [Link]

  • Aparicio-Blanco, P., & Garcia-Fuentes, M. (2021). Evolution of Experimental Models in the Study of Glioblastoma: Toward Finding Efficient Treatments. Frontiers in Bioengineering and Biotechnology, 8, 610019. Retrieved February 14, 2026, from [Link]

  • Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved February 14, 2026, from [Link]

  • Sarkaria, J. N., et al. (2018). Mouse models of glioblastoma for the evaluation of novel therapeutic strategies. Neuro-Oncology, 20(5), 595–608. Retrieved February 14, 2026, from [Link]

  • MDPI. (2025). Choice of Animal Models to Investigate Cell Migration and Invasion in Glioblastoma. Retrieved February 14, 2026, from [Link]

  • Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved February 14, 2026, from [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved February 14, 2026, from [Link]

  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Retrieved February 14, 2026, from [Link]

  • Anticancer Research. (2021). Large Animal Models of Glioma: Current Status and Future Prospects. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Mouse Models of Experimental Glioblastoma. Retrieved February 14, 2026, from [Link]

  • Park, Y. H., et al. (2019). Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer. International Journal of Molecular Sciences, 20(8), 1999. Retrieved February 14, 2026, from [Link]

  • React4Life. (n.d.). Drug Efficacy Assay. Retrieved February 14, 2026, from [Link]

  • Alfa Cytology. (n.d.). In Vitro Efficacy Evaluation for Cancer Therapy. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved February 14, 2026, from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278–287. Retrieved February 14, 2026, from [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved February 14, 2026, from [Link]

  • White Rose Research Online. (2024). In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy. Retrieved February 14, 2026, from [Link]

  • Bio-Techne. (n.d.). TUNEL and Active Caspase-3 Detection by IHC/ICC Protocol. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved February 14, 2026, from [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved February 14, 2026, from [Link]

  • JoVE. (2025). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. Retrieved February 14, 2026, from [Link]

  • Creative Biolabs. (2025). Western Blot Protocol & Troubleshooting. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Retrieved February 14, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Optimization for N-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2][3]

Compound: N-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine Core Scaffold: 2-Aminothiazole (2-AT) Primary Application: Medicinal chemistry intermediate (antiviral/anti-inflammatory pharmacophores).[1]

The Stability Paradox: While the thiazole ring is aromatic and generally robust, the secondary amine at position 2 renders this molecule electron-rich and susceptible to oxidative degradation, particularly in solution. Field data indicates that DMSO stock solutions are the most common point of failure, often leading to false-positive biological data due to the formation of reactive oxidation byproducts.

This guide synthesizes our internal stability data with peer-reviewed protocols to ensure the integrity of your experimental results.

Critical Stability Modules (The "Why" and "How")

Module A: Solid State Stability (Shelf-Life)[2]
  • Risk Profile: Low to Moderate.[1]

  • Mechanism: In solid form, the molecule is relatively stable. However, the secondary amine is prone to forming carbamates upon prolonged exposure to atmospheric CO₂, and the benzylic position is sensitive to photo-oxidation.

  • Storage Protocol:

    • Container: Amber glass vial (Type I borosilicate) with a Teflon-lined cap.[1]

    • Atmosphere: Headspace must be purged with Argon or Nitrogen.[1]

    • Temperature: +4°C is sufficient for short-term (<3 months); -20°C is required for long-term banking.[1]

Module B: Solution Stability (The Danger Zone)
  • Risk Profile: HIGH .[1]

  • Mechanism: In polar aprotic solvents like DMSO, 2-aminothiazoles can undergo spontaneous autoxidation and dimerization, especially under light exposure.

  • Key Insight: Research has shown that 2-aminothiazole derivatives in DMSO can degrade significantly (up to 64% loss) within 7 days at room temperature, forming oxygenated thiazolones and dimers [1].[1]

  • Handling Protocol:

    • Solvent: Use anhydrous DMSO (stored over molecular sieves).[1]

    • Temperature: Aliquot immediately. Store stocks at -80°C. Never store at room temperature for >24 hours.

    • Freeze-Thaw: Limit to max 3 cycles.

Degradation Pathways & Visualization

Understanding how the molecule breaks down is the key to troubleshooting.

Diagram 1: Primary Degradation Mechanisms

This pathway illustrates the two main risks: Oxidative Dimerization (common in DMSO) and Oxidative Debenzylation (common in metabolic studies or radical-rich environments).[1]

DegradationPathways Parent N-Benzyl-4-(4-chlorophenyl) -1,3-thiazol-2-amine (Active Compound) Radical Radical Intermediate (N-centered or C5-centered) Parent->Radical Light / O2 / DMSO Debenz Oxidative Debenzylation (Cleavage) Parent->Debenz Radical Initiator / P450 Dimer Azo-type Dimers (Colored Precipitate) Radical->Dimer Dimerization Oxide Thiazolone Oxides (Polar Impurity) Radical->Oxide Oxidation Benzaldehyde Benzaldehyde (Almond odor) Debenz->Benzaldehyde PrimaryAmine 4-(4-chlorophenyl) -thiazol-2-amine Debenz->PrimaryAmine

Caption: Figure 1.[1] Mechanistic pathways showing the susceptibility of the 2-aminothiazole scaffold to oxidation (leading to dimers) and debenzylation.

Troubleshooting Guide & FAQs

Issue 1: My DMSO stock solution has turned from colorless to yellow/orange.

Diagnosis: Oxidative degradation. The Science: The color change is characteristic of the formation of conjugated azo-dimers or highly conjugated oxidation products, a known liability of the 2-aminothiazole scaffold in DMSO [1]. Corrective Action:

  • Discard the stock immediately; filtration will not remove soluble oxidation byproducts.

  • Prevention: For the next batch, degas the DMSO with argon before dissolution and store aliquots at -80°C.

Issue 2: I see an "extra" peak in my HPLC chromatogram at a lower retention time.

Diagnosis: Hydrolysis or Debenzylation. The Science:

  • If the peak matches the retention time of benzaldehyde (check UV spectrum for max ~250nm), you have undergone oxidative debenzylation [2].

  • If the peak is highly polar, it may be the thiazolone oxide form. Corrective Action: Check your mobile phase pH. Ensure it is buffered (e.g., 0.1% Formic Acid). Avoid unbuffered water which can absorb CO₂ and become acidic enough to promote slow hydrolysis over weeks.

Issue 3: The compound is not dissolving fully in DMSO (Cloudiness).

Diagnosis: Salt formation or moisture contamination. The Science: The free base is lipophilic. If your DMSO is "wet" (hygroscopic), the water content decreases solubility. Alternatively, if the compound was isolated as an HCl salt, it requires a stronger polar environment. Corrective Action:

  • Verify if you have the Free Base or HCl salt.

  • Sonicate at 30°C for 5 minutes.

  • If persistent, add 1-2% Methanol as a co-solvent (if assay compatible).[1]

Standardized Analytical Protocol (HPLC)[2]

To validate the purity of your compound, use this specific method derived from 2-aminothiazole optimization studies [3].

ParameterCondition
Column Phenomenex Luna C18(2) or Waters XBridge C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Formate for pH 4.[1]5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B
Detection UV at 272 nm (Lambda max for phenyl-aminothiazoles) [3]
Retention Expect the parent peak around 10-12 min (depending on dead volume).[1]

Troubleshooting Decision Tree

Use this logic flow to rapidly diagnose experimental anomalies.

TroubleshootingTree Start Problem Detected Q1 Is the solid colored (Yellow/Brown)? Start->Q1 Res1 Surface Oxidation. Recrystallize from EtOH. Q1->Res1 Yes Q2 Is the issue in Solution (DMSO)? Q1->Q2 No Q3 Has it been stored at RT > 24h? Q2->Q3 Yes Res2 Discard. Degradation likely >10%. Q3->Res2 Yes Q4 HPLC: Extra Peak (Polar/Early eluting)? Q3->Q4 No Res3 Oxidative Debenzylation. Check for Benzaldehyde odor. Q4->Res3 Yes Res4 Check Solubility. Ensure DMSO is dry. Q4->Res4 No

Caption: Figure 2. Decision logic for diagnosing stability issues in solid and solution states.

References

  • Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. Source: ChemMedChem (via PMC), 2021.[1] Relevance: Defines the rapid oxidative degradation of 2-aminothiazoles in DMSO stocks.

  • Chemoselective oxidative debenzylation of tertiary N-benzyl amines. Source: Chemical Communications (RSC), 2000.[1] Relevance: Establishes the mechanism for oxidative cleavage of N-benzyl groups, a key risk for this molecule.

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. Source: Future Journal of Pharmaceutical Sciences (via NIH), 2024. Relevance: Provides the validated chromatographic conditions (C18, ACN/Water, 272nm detection) adapted for this guide.

Sources

Technical Support Center: n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions for experiments involving this compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and characterization of n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine.

A. Synthesis: Low or No Product Yield in Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a reliable method for preparing 2-aminothiazoles. However, several factors can lead to poor outcomes.

Question: I am attempting to synthesize n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine from 2-bromo-1-(4-chlorophenyl)ethan-1-one and benzylthiourea, but I am observing a low yield of the desired product. What are the potential causes and how can I troubleshoot this?

Causality and Resolution:

Low yields in the Hantzsch synthesis can often be attributed to the quality of starting materials, reaction conditions, and the presence of side reactions.

Potential Causes & Step-by-Step Solutions:

  • Poor Quality of Starting Materials:

    • α-Halo Ketone Instability: 2-bromo-1-(4-chlorophenyl)ethan-1-one is a lachrymator and can be sensitive to moisture and light, leading to decomposition.

      • Protocol: Always use freshly prepared or purified α-bromoacetophenone. Purity can be checked by TLC and ¹H NMR. Store in a cool, dark, and dry place.

    • Thiourea Impurities: Benzylthiourea may contain unreacted starting materials or byproducts.

      • Protocol: Recrystallize the benzylthiourea from a suitable solvent like ethanol to ensure high purity before use.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate.

      • Protocol: Ethanol is a commonly used solvent. If yields are low, consider using a more polar aprotic solvent like DMF, which can facilitate the initial Sₙ2 reaction.[1]

    • Temperature and Reaction Time: Insufficient heat or reaction time can lead to incomplete conversion.

      • Protocol: Ensure the reaction is heated to reflux and monitored by TLC until the starting materials are consumed. Typical reaction times can range from 2 to 6 hours.[2][3]

  • Side Reactions:

    • Formation of Bis-thiazole Impurities: If the α-halo ketone is in excess, it can react with the newly formed 2-aminothiazole.

      • Protocol: Use a slight excess (1.1 to 1.2 equivalents) of the thiourea derivative to ensure the complete consumption of the α-halo ketone.

    • Hydrolysis of α-Halo Ketone: The presence of water can lead to the hydrolysis of the α-halo ketone to the corresponding α-hydroxy ketone, which will not participate in the desired reaction.

      • Protocol: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.

Workflow for Hantzsch Thiazole Synthesis Troubleshooting:

start Low Yield Observed check_sm 1. Verify Starting Material Purity (TLC, NMR) start->check_sm purify_sm Recrystallize/Purify Starting Materials check_sm->purify_sm Impure check_conditions 2. Optimize Reaction Conditions check_sm->check_conditions Pure purify_sm->check_conditions change_solvent Try Alternative Solvent (e.g., DMF) check_conditions->change_solvent adjust_temp_time Increase Temperature/Reaction Time check_conditions->adjust_temp_time check_stoichiometry 3. Adjust Stoichiometry check_conditions->check_stoichiometry monitor_reaction Monitor by TLC change_solvent->monitor_reaction adjust_temp_time->monitor_reaction increase_thiourea Use Slight Excess of Benzylthiourea check_stoichiometry->increase_thiourea dry_conditions 4. Ensure Anhydrous Conditions check_stoichiometry->dry_conditions increase_thiourea->monitor_reaction inert_atmosphere Use Dry Solvents & Inert Atmosphere dry_conditions->inert_atmosphere inert_atmosphere->monitor_reaction workup Proceed to Workup and Purification monitor_reaction->workup

Caption: Troubleshooting workflow for low yield in Hantzsch synthesis.

B. Purification: Presence of Persistent Impurities

Even with a successful reaction, isolating the pure product can be challenging.

Question: After my reaction workup, I am having difficulty purifying n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine. My NMR spectrum shows extra peaks.

Causality and Resolution:

Persistent impurities often arise from unreacted starting materials, side products, or degradation during workup and purification.

Potential Impurities and Purification Strategies:

Potential Impurity Identification by ¹H NMR Purification Method
Unreacted BenzylthioureaSignals corresponding to the benzyl and thiourea protons.Aqueous Wash: Benzylthiourea has some water solubility and can be removed with an aqueous workup.
Unreacted 2-bromo-1-(4-chlorophenyl)ethan-1-oneA characteristic singlet for the -CH₂Br protons around 4.4 ppm.Column Chromatography: This starting material is less polar than the product and can be separated on silica gel.
α-hydroxy-1-(4-chlorophenyl)ethan-1-oneA singlet for the -CH₂OH protons.Column Chromatography: This byproduct is more polar than the product.

Step-by-Step Purification Protocol:

  • Aqueous Workup:

    • After the reaction, cool the mixture and pour it into a solution of sodium bicarbonate or sodium carbonate to neutralize any hydrobromic acid formed.[4]

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization:

    • This is an effective method for removing minor impurities.

    • Protocol: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by filtration.

  • Column Chromatography:

    • For mixtures that are difficult to separate by recrystallization, column chromatography is the preferred method.

    • Protocol:

      • Stationary Phase: Silica gel (230-400 mesh).

      • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by TLC analysis.

      • Load the crude product onto the column and elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

C. Characterization: Ambiguous Spectral Data

Accurate characterization is crucial for confirming the structure and purity of the final compound.

Question: I have obtained what I believe to be n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine, but I am unsure how to interpret the ¹H and ¹³C NMR spectra.

Reference Spectral Data:

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

Proton Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic (Benzyl & Chlorophenyl)7.20 - 7.80Multiplet9H
Thiazole C5-H~6.70Singlet1H
NH5.50 - 6.50 (broad)Singlet1H
CH₂ (Benzyl)~4.60Doublet2H

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

Carbon Expected Chemical Shift (ppm)
Thiazole C2 (C=N)~168
Thiazole C4~148
Thiazole C5~105
Aromatic (Benzyl & Chlorophenyl)127 - 140
CH₂ (Benzyl)~48

Mass Spectrometry Fragmentation:

In electron impact mass spectrometry (EI-MS), 2-aminothiazole derivatives often exhibit characteristic fragmentation patterns.[10][11][12]

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound (C₁₆H₁₃ClN₂S ≈ 300.8 g/mol ). The presence of a chlorine atom will result in an M+2 peak with approximately one-third the intensity of the M⁺ peak.

  • Major Fragments:

    • Loss of the benzyl group ([M-C₇H₇]⁺) at m/z ~210.

    • Cleavage of the thiazole ring.

Logical Relationship for Spectral Interpretation:

start Obtain NMR & MS Data check_nmr Analyze ¹H & ¹³C NMR start->check_nmr check_ms Analyze Mass Spectrum start->check_ms assign_peaks Assign Peaks to Protons and Carbons check_nmr->assign_peaks check_integration Verify Proton Integration Ratios assign_peaks->check_integration compare_shifts Compare with Expected Chemical Shifts check_integration->compare_shifts confirm_structure Confirm Structure and Purity compare_shifts->confirm_structure find_m_ion Identify Molecular Ion (M⁺ and M+2) check_ms->find_m_ion analyze_fragments Analyze Fragmentation Pattern find_m_ion->analyze_fragments analyze_fragments->confirm_structure

Caption: Workflow for spectral data interpretation.

II. Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine?

As a solid, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration is recommended. Solutions in DMSO should be stored at -20°C.

2. My compound has low solubility in aqueous buffers for biological assays. How can I improve this?

Many thiazole derivatives have poor aqueous solubility.[1][13][14]

  • Co-solvents: Prepare stock solutions in DMSO or DMF. For aqueous dilutions, consider using a co-solvent like ethanol or PEG-400, but always check for compatibility with your assay.

  • pH Adjustment: The solubility of 2-aminothiazoles can be pH-dependent. If the compound is basic, lowering the pH of the buffer may improve solubility.

  • Formulation: For in vivo studies, formulation with cyclodextrins or other excipients may be necessary to improve bioavailability.

3. I am observing interference in my fluorescence-based assay. Could my thiazole compound be the cause?

Yes, some thiazole-containing compounds are known to be fluorescent or can interfere with fluorescence assays.[15][16][17]

  • Run a control: Test your compound in the assay buffer without the other assay components to check for intrinsic fluorescence at the excitation and emission wavelengths used.

  • Use an orthogonal assay: If possible, confirm your results using a non-fluorescence-based method (e.g., absorbance, luminescence, or a label-free technique).

4. Are there any known safety concerns with handling this compound?

While specific toxicity data for this compound may be limited, it is prudent to handle it with care.

  • The starting material, 2-bromo-1-(4-chlorophenyl)ethan-1-one, is a lachrymator and skin irritant.

  • Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3]

III. References

  • BenchChem. (n.d.). Technical Support Center: Improving the Solubility of Thiazole Compounds. Retrieved from BenchChem website.

  • BenchChem. (n.d.). Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers. Retrieved from BenchChem website.

  • ChemistrySelect. (n.d.). Supporting Information.

  • Fisher Scientific. (2009, March 26). Safety Data Sheet. Retrieved from Fisher Scientific website.

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Lab on a Chip (RSC Publishing). (n.d.). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system.

  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.

  • MDPI. (n.t.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

  • MDPI. (n.d.). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions.

  • MDPI. (n.d.). Novel Pyridine-Based Thiazolyl-Hydrazone as a Promising Attenuator of Pseudomonas aeruginosa Pathogenicity by Targeting Quorum Sensing.

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.

  • NCBI Bookshelf. (2015, December 7). Interference with Fluorescence and Absorbance - Assay Guidance Manual.

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.

  • ResearchGate. (n.d.). 13C NMR spectrum of N-benzylbenzo[d]thiazol-2-amine.

  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole.

  • ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.

  • Royal Society of Chemistry. (n.d.). Supporting Information.

  • Royal Society of Chemistry. (n.d.). Supporting Information for....

  • Semantic Scholar. (2016, July 18). Article.

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.

  • Wikipedia. (n.d.). 2-Aminothiazole.

  • Wiley Online Library. (n.d.). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis.

  • Wiley Online Library. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

  • Compound Interest. (n.d.). A Guide to 13C NMR Chemical Shift Values.

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

  • PMC. (2022, November 3). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?.

  • PMC. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors.

  • Beilstein Journals. (2022, August 23). and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.

  • Benchchem. (n.d.). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

  • Life Science Journal. (n.d.). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.

  • ResearchGate. (n.d.). Thiazole derivatives: prospectives and biological applications.

  • ResearchGate. (2025, November 15). (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.

  • Taylor & Francis Online. (2020, December 6). Review of the synthesis and biological activity of thiazoles.

  • The Journal of Organic Chemistry. (2001). A Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles.

Sources

improving the purity of n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine

Ticket ID: PUR-TZ-042 Subject: Purity Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Overview

You are encountering purity issues with N-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine. This compound is synthesized via the Hantzsch Thiazole Synthesis , a condensation between 2-bromo-1-(4-chlorophenyl)ethan-1-one (an


-haloketone) and N-benzylthiourea.

While this reaction is robust, the presence of the basic thiazole nitrogen and the lipophilic benzyl/chlorophenyl groups creates a specific impurity profile. This guide addresses the three most common failure modes: Hydrobromide Salt Retention , Regioisomeric Contamination , and Oxidative Discoloration .

Module 1: Root Cause Analysis (The Impurity Landscape)

Before attempting purification, you must identify the state of your crude material. The Hantzsch reaction generates one equivalent of HBr.

  • The "False" Impurity (HBr Salt): The thiazole nitrogen (

    
    ) can protonate, forming the hydrobromide salt. This salt often appears as a sticky, hygroscopic solid that "oils out" during recrystallization.
    
  • The Regioisomer: Under highly acidic conditions, the reaction can kinetically favor the formation of 2-imino-2,3-dihydrothiazole rather than the desired 2-aminothiazole.

  • The "Red" Impurity: Thiazoles are susceptible to oxidation or polymerization of trace thiourea, leading to persistent orange/red azo-like contaminants.

Workflow Visualization

The following diagram illustrates the critical decision points in the synthesis and purification pathway.

ThiazolePurification Start Crude Reaction Mixture (Hantzsch Condensation) CheckState Is product a Salt (HBr)? (Check Solubility in Water) Start->CheckState Neutralize Neutralization Step Add 10% Na2CO3 to pH 8-9 CheckState->Neutralize Yes (Soluble/Sticky) FreeBase Free Base Isolation (Solid Precipitate) CheckState->FreeBase No (Already Neutralized) Neutralize->FreeBase ColorCheck Is Solid Colored? (Yellow/Orange/Red) FreeBase->ColorCheck Charcoal Activated Charcoal Treatment (Reflux in EtOH) ColorCheck->Charcoal Yes Recryst Recrystallization (EtOH or EtOAc/Hexane) ColorCheck->Recryst No (Off-white) Charcoal->Recryst Final Pure Product (>99% HPLC/NMR) Recryst->Final

Caption: Logical workflow for converting crude Hantzsch reaction mixture into pure free-base thiazole.

Module 2: Critical Work-up Protocol (Salt Removal)

The Issue: Many researchers attempt to recrystallize the crude solid directly. If the HBr salt is present, it will not crystallize well from non-polar solvents, leading to significant yield loss and "oiling."

Corrective Protocol:

  • Suspension: Suspend the crude solid in water (approx. 10 mL per gram). If it dissolves completely, you have the salt.

  • Neutralization: Slowly add 10% aqueous Sodium Carbonate (

    
    )  or Ammonium Hydroxide (
    
    
    
    ) with vigorous stirring.
    • Target pH: 8–9. Do not use strong NaOH, as it can hydrolyze the amide-like character of the thiourea linkage if heated.

  • Precipitation: The free base is lipophilic (due to the chlorophenyl and benzyl groups) and will precipitate as a white/pale-yellow solid.

  • Filtration: Filter the solid and wash with copious water to remove inorganic bromide salts.

  • Drying: Dry under vacuum at 45°C. Do not proceed to recrystallization until dry.

Module 3: Advanced Purification (Recrystallization)

Because your molecule contains two hydrophobic domains (benzyl and chlorophenyl), standard "thiazole solvents" like water/ethanol might be too polar, causing the product to crash out as an amorphous powder rather than crystals.

Recommended Solvent Systems
Solvent SystemRatio (v/v)SuitabilityProtocol Notes
Ethanol (Abs.) 100%Primary Choice Dissolve at reflux. If no crystals form upon cooling to RT, add water dropwise until turbidity appears, then cool to 4°C.
EtOAc / Hexane 1:3 to 1:5High Purity Dissolve in min. hot Ethyl Acetate (EtOAc). Add hot Hexane until slightly cloudy. Cool slowly. Excellent for removing colored non-polar impurities.
Toluene 100%Scale-Up Good for removing polar tars. Requires higher temperature; ensure product stability.
Step-by-Step Recrystallization Protocol (EtOAc/Hexane Method)

Use this method if the ethanol method yields a powder instead of needles.

  • Place 1.0 g of the dry, neutralized free base in an Erlenmeyer flask.

  • Add Ethyl Acetate in small portions (start with 5 mL) while heating to a gentle boil (approx 75°C).

  • Once dissolved, remove from heat. If colored particles or dust are visible, filter hot through a glass wool plug or Celite pad.

  • Reheat the filtrate to boiling. Slowly add Hexane (or Heptane) down the side of the flask.

  • Stop adding Hexane the moment a faint, persistent cloudiness (turbidity) is observed.

  • Add 2-3 drops of pure EtOAc to clear the solution.

  • Insulate the flask with a paper towel and allow it to cool to room temperature undisturbed (2–3 hours). Rapid cooling causes oiling.[1]

  • Once at room temperature, place in an ice bath for 1 hour.

  • Filter crystals and wash with cold Hexane.

Module 4: Troubleshooting FAQ

Q1: My product is a sticky red/orange tar. How do I fix this? A: The red color is likely a diazo-like oxidation byproduct or polymerized thiourea.

  • Solution: Perform a "Charcoal Filtration." Dissolve the crude material in boiling Ethanol. Add Activated Charcoal (5-10% by weight). Reflux for 15 minutes. Filter strictly while hot through a Celite pad to remove the charcoal. The filtrate should be significantly lighter. Proceed to crystallize.

Q2: I have a yield >100% and the melting point is broad/low. A: You likely have the Hydrobromide (HBr) salt mixed with inorganic salts.

  • Verification: Check solubility in water. If soluble, it is the salt.

  • Solution: Perform the Neutralization Step outlined in Module 2. The molecular weight of the HBr salt is ~381 g/mol vs ~300 g/mol for the free base, artificially inflating yield.

Q3: The product "oils out" (forms a liquid layer) instead of crystallizing. A: This happens when the saturation temperature exceeds the melting point of the solvated product, or if impurities (like unreacted ketone) are acting as a solvent.[2]

  • Solution: Re-heat the mixture to dissolve the oil. Add a "seed crystal" if available. Vigorously scratch the inner wall of the flask with a glass rod to induce nucleation. If using EtOH/Water, you likely added too much water; add more EtOH to redissolve and cool slower.

Q4: How do I confirm the regioisomer is removed? A: Hantzsch synthesis can produce 2-imino-thiazolines.

  • Check:

    
    H NMR is definitive. The thiazole C5-proton (aromatic singlet) typically appears around 6.5–7.0 ppm . If you see a shift or splitting pattern inconsistent with a fully aromatic thiazole, you may have the imine form. Recrystallization from Ethanol  is usually effective at separating these isomers due to differential packing efficiency.
    

References

  • Hantzsch Thiazole Synthesis Mechanism & Scope

    • Source: Organic Chemistry Portal. "Synthesis of Thiazoles."
    • URL:[Link]

  • Purification of 2-Aminothiazoles (Recrystallization & Solvents)

    • Source: BenchChem Technical Support.[2] "Recrystallization solvents for purifying 2-amino-thiazole derivatives."

  • Regioselectivity in Hantzsch Synthesis

    • Source: Bramley, S. E., et al.[3] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." J. Chem. Soc., Perkin Trans.[3] 1, 1987, 639-643.[3]

    • URL:[Link][3]

  • Removal of Colored Impurities

    • Source: Biotage Technical Notes.
    • URL:[Link]

Sources

Validation & Comparative

n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine mechanism of action studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine Content Type: Publish Comparison Guide (Mechanism of Action & Performance) Subject: Selective Inhibition of 15-Lipoxygenase-1 (15-LOX-1) and Anti-inflammatory Signaling CAS Registry Number: 21344-81-0[1]

Executive Summary

n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine is a synthetic, pharmacologically active small molecule belonging to the 2-aminothiazole class. While often utilized as a chemical intermediate, recent structure-activity relationship (SAR) studies have identified this scaffold as a potent, non-lipid inhibitor of 15-Lipoxygenase-1 (15-LOX-1) .

Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target Cyclooxygenase (COX), this compound targets the lipoxygenase arm of the arachidonic acid cascade. This guide evaluates its utility as a chemical probe for studying inflammatory pathways, comparing its efficacy against industry standards like NDGA (non-selective) and PD146176 (selective).

Key Application: Research probe for modulating ferroptosis, resolving inflammation, and studying oxidative stress in macrophage signaling.

Mechanism of Action (MoA)

Primary Target: 15-Lipoxygenase-1 (ALOX15)

The compound functions as a reversible inhibitor of the mammalian 15-LOX-1 enzyme.

  • Physiological Role: 15-LOX-1 oxygenates polyunsaturated fatty acids (PUFAs). Specifically, it converts Arachidonic Acid (AA) into 15(S)-hydroperoxyeicosatetraenoic acid (15-HpODE) , which is rapidly reduced to 15-HETE .

  • Inhibition Mechanism: The hydrophobic 4-chlorophenyl moiety mimics the lipid tail of arachidonic acid, allowing the molecule to dock into the hydrophobic substrate-binding pocket of the enzyme. The thiazole core and N-benzyl group provide steric bulk that prevents the proper alignment of the substrate with the catalytic non-heme iron, effectively blocking oxygenation.

Downstream Signaling Effects

By inhibiting 15-LOX-1, the compound exerts the following downstream effects:

  • Reduction of Pro-inflammatory Mediators: Decreases the synthesis of lipoxins and specific leukotrienes derived from the 15-LOX pathway.

  • Ferroptosis Modulation: 15-LOX-1 is a key driver of lipid peroxidation, a hallmark of ferroptotic cell death. Inhibition protects cells from oxidative lipid damage.

  • NF-

    
    B Suppression:  Reduced production of 13-HpODE (from linoleic acid) leads to decreased activation of PPAR
    
    
    
    and subsequent NF-
    
    
    B signaling modulation.

Comparative Performance Guide

The following table contrasts n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine with standard LOX inhibitors. Data is aggregated from SAR studies on 4-arylthiazole derivatives.

Table 1: Comparative Efficacy in 15-LOX Inhibition Assays

Featuren-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine NDGA (Nordihydroguaiaretic acid) PD146176
Primary Target 15-LOX-1 (High Selectivity)Pan-LOX (5/12/15-LOX)15-LOX-1 (Specific)
IC

(15-LOX)
0.8 – 2.5

M
(Derivative Dependent)
0.5 – 3.0

M
0.5 – 0.8

M
Selectivity Profile High (Low affinity for COX-1/2)Low (Redox scavenger, hits multiple targets)High
Mechanism Competitive/Mixed InhibitionRadical Scavenging (Redox)Non-competitive/Allosteric
Cellular Toxicity Low to Moderate (Structure dependent)Moderate (Cytotoxic at high conc.)Low
Solubility Low (Requires DMSO/Ethanol)ModerateLow

Performance Verdict:

  • vs. NDGA: The thiazole compound offers superior specificity. NDGA acts largely as a radical scavenger, confounding results by affecting general cellular redox states. The thiazole derivative interacts directly with the enzyme pocket, making it a cleaner tool for mechanistic studies.

  • vs. PD146176: While PD146176 is the "gold standard," the thiazole scaffold is synthetically accessible and allows for rapid "hit-to-lead" optimization (e.g., modifying the benzyl ring to improve solubility), making it a versatile alternative for SAR exploration.

Visualization: Signaling Pathway & Experimental Workflow

Figure 1: The Arachidonic Acid Cascade & Inhibition Point

This diagram illustrates the specific blockade of the 15-LOX pathway, distinguishing it from COX inhibition.

LOX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX Cyclooxygenase (COX) AA->COX LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 LOX15 15-Lipoxygenase-1 (15-LOX-1) AA->LOX15 Prostaglandins Prostaglandins (Inflammation) COX->Prostaglandins Leukotrienes Leukotrienes (Chemotaxis) LOX5->Leukotrienes HpODE 15-HpODE / 15-HETE LOX15->HpODE Oxygenation Inhibitor n-Benzyl-4-(4-chlorophenyl)- 1,3-thiazol-2-amine Inhibitor->LOX15 Inhibits Lipoxins Lipoxins (Resolution) HpODE->Lipoxins Ferroptosis Lipid Peroxidation (Ferroptosis) HpODE->Ferroptosis Oxidative Stress

Caption: The compound selectively inhibits 15-LOX-1, preventing the conversion of AA to 15-HpODE and downstream lipid peroxidation.

Experimental Protocols

To validate the mechanism of action, the following self-validating protocols are recommended.

Protocol A: Spectrophotometric 15-LOX Inhibition Assay

Objective: Determine the IC


 of the compound by monitoring the formation of the conjugated diene product (13-HpODE) from Linoleic Acid.
  • Reagent Preparation:

    • Enzyme: Recombinant human 15-LOX-1 or Soybean Lipoxygenase-1 (SLO, as a structural surrogate). Dilute in Borate buffer (0.2 M, pH 9.0) to a final concentration of 200 U/mL.

    • Substrate: Linoleic Acid (LA) stock (10 mM in ethanol). Dilute to 250

      
      M in buffer immediately before use.
      
    • Inhibitor: Dissolve n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine in DMSO. Prepare serial dilutions (0.1

      
      M to 100 
      
      
      
      M). Final DMSO concentration must be <1% to avoid enzyme denaturation.
  • Assay Workflow:

    • Blank: Buffer + Substrate (No Enzyme).

    • Control: Buffer + Enzyme + Substrate + DMSO (vehicle).

    • Test: Buffer + Enzyme + Inhibitor (incubate 5 mins at 25°C) + Substrate.

  • Measurement:

    • Monitor absorbance at 234 nm (characteristic of the conjugated diene system in 13-HpODE) using a UV-Vis spectrophotometer in kinetic mode for 5 minutes.

    • Calculation: % Inhibition =

      
      .
      
Protocol B: Cellular Viability & Specificity (MTT Assay)

Objective: Confirm that observed effects are due to enzyme inhibition and not general cytotoxicity.

  • Cell Line: RAW 264.7 Macrophages (high LOX expression).

  • Seeding: 1 x 10

    
     cells/well in 96-well plates; incubate 24h.
    
  • Treatment: Treat with compound (1-50

    
    M) for 24h. Include Staurosporine  as a positive death control.
    
  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read at 570 nm.

  • Interpretation: If IC

    
     for viability is >> IC
    
    
    
    for LOX inhibition (e.g., >50
    
    
    M vs 2
    
    
    M), the mechanism is specific.

References

  • Eleftheriadis, N., et al. (2016). "Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity." Journal of Medicinal Chemistry.

  • Sadeghian, H., et al. (2012). "4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamides as Significant 15-Lipoxygenase Inhibitors: An Efficient Approach for Finding Lead Anti-inflammatory Compounds." Chemical Biology & Drug Design.

  • Sharma, R.N., et al. (2009).[2] "Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Kouhpayeh, S.A., et al. (2021). "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules.

Sources

Safety Operating Guide

Personal protective equipment for handling n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine is a functionalized thiazole derivative commonly utilized in kinase inhibition research and antimicrobial assays. Due to the absence of long-term toxicological data for this specific conjugate, Control Banding Level 3 (Potent/Unknown) protocols must be applied.

This guide moves beyond generic safety advice, providing a self-validating system for researcher protection based on the molecule's specific substructural hazards.

Core Hazard Analysis (The "Why")

To understand the PPE requirements, we must deconstruct the molecule:

  • 2-Aminothiazole Core: Historically linked to thyroid modulation and potential sensitization. This necessitates strict dermal exclusion .

  • Chlorophenyl Moiety: Adds lipophilicity, increasing the rate of skin absorption compared to non-halogenated thiazoles.

  • Benzyl Group: Enhances organic solubility, meaning the compound will readily cross biological membranes if dissolved in carrier solvents like DMSO or DMF.

Personal Protective Equipment (PPE) Matrix

The following matrix dictates the minimum requirements. This is a redundant barrier system designed to fail safely—if the outer layer is compromised, the inner layer provides immediate, short-term protection.

Protection ZoneComponentSpecificationOperational Logic (Causality)
Dermal (Primary) Inner Glove Nitrile (Accelerator-Free), 4 mil (0.10mm)Acts as a "second skin" and visual indicator. White/Light color preferred to see outer glove breaches.
Dermal (Secondary) Outer Glove Nitrile (High-Tensile), 5-8 mil OR Laminate (Silver Shield)Critical: Thiazoles in halogenated solvents (DCM) permeate standard nitrile in <5 mins. If using DCM, you must use Laminate gloves.
Respiratory Solid State N95 (Minimum) / P100 (Recommended)The compound is a crystalline solid. Static charge often aerosolizes fine particles during weighing.
Respiratory Solution Fume Hood (Face Velocity >100 fpm)Once dissolved, vapor pressure of the solvent drives exposure. The compound itself is non-volatile but carried in aerosols.
Ocular Eye Wear Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Thiazole amines are basic; ocular contact can cause rapid, irreversible corneal opacity.
Body Lab Coat Tyvek® or Poly-coated (Disposable)Cotton coats absorb liquids and hold the chemical against the skin. Impervious sleeves are required for synthesis.

Operational Protocol: Step-by-Step

Phase A: Weighing & Transfer (Highest Risk)

The majority of exposures occur not during reaction, but during the transfer of dry powder.

  • Static Elimination: Place an ionizing bar or anti-static gun inside the balance enclosure. Thiazole powders are prone to static cling, leading to "jumping" particles.

  • The "Coffin" Technique:

    • Pre-weigh the receiving vial with solvent (if solubility permits) or empty.

    • Weigh the solid into a weigh boat.

    • Do not pour. Use a wide-mouth funnel.

    • Self-Validation: Wipe the exterior of the vial with a solvent-dampened Kimwipe inside the hood. Check the wipe under UV light (many thiazoles fluoresce) or simply treat it as hazardous waste. This confirms containment.[1]

Phase B: Solubilization & Synthesis

Reaction Risk: Exotherm & Splash

  • Solvent Selection: If using DMSO or DMF, be aware these solvents are "skin vehicles"—they will carry the thiazole through the glove and skin barrier instantly.

  • Double-Glove Protocol:

    • Don Inner Gloves.

    • Don Outer Gloves (Long cuff, pulled over lab coat sleeve).

    • Change Frequency: Replace Outer Gloves every 30 minutes or immediately upon splash.

  • Temperature Control: Thiazole formations can be exothermic. Ensure secondary containment (ice bath or heating block) is stable.

Phase C: Waste Disposal & Deactivation

Do not mix with general organic waste.

  • Segregation: This compound contains Chlorine (Halogen). It must go into the Halogenated Organic Waste stream. Mixing with non-halogenated waste can incur heavy disposal fines and safety risks during incineration.

  • Decontamination Solution:

    • Do not use pure water (compound is likely hydrophobic).

    • Recipe: 5% Surfactant (Decon 90 or Contrad 70) + 50% Isopropanol + 45% Water.

    • The alcohol solubilizes the thiazole; the surfactant lifts it from the surface.

Visualized Workflows

Diagram 1: PPE Selection Decision Logic

Use this flowchart to determine the correct glove/respirator combination based on the carrier solvent.

PPE_Selection Start Start: Handling n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine StateCheck Current State of Material? Start->StateCheck Solid Dry Powder / Crystal StateCheck->Solid Weighing Solution In Solution StateCheck->Solution Synthesis/Extraction StandardPPE Standard PPE: Nitrile (Double) + N95/P100 Balance Enclosure Solid->StandardPPE SolventCheck Identify Solvent Type Solution->SolventCheck SolventCheck->StandardPPE Alcohol/Water HighRiskPPE High Risk PPE: Silver Shield/Laminate Gloves Fume Hood Required SolventCheck->HighRiskPPE Halogenated (DCM, Chloroform) SkinVehiclePPE Vehicle Risk PPE: Butyl or Thick Nitrile Strict Splash Protocol SolventCheck->SkinVehiclePPE Polar Aprotic (DMSO, DMF)

Caption: Decision logic for PPE adaptation based on physical state and solvent carrier risks.

Diagram 2: Safe Handling Workflow

A linear process ensuring containment from storage to disposal.

Handling_Workflow Storage Storage (4°C, Dark, Desiccated) Weighing Weighing (Static Control, P100) Storage->Weighing Gate1 Check: Gloves Intact? Weighing->Gate1 Reaction Reaction/Assay (Closed Vessel, Fume Hood) Gate2 Check: Spill Check Reaction->Gate2 Waste Disposal (Halogenated Stream) Gate1->Weighing Fail (Re-Glove) Gate1->Reaction Pass Gate2->Waste Clear

Caption: Operational workflow emphasizing safety check-points (Gates) before progressing to the next stage.

Emergency Response

  • Skin Contact:

    • Do not use solvents (ethanol/acetone) to wash skin; this drives the chemical deeper.

    • Wash with mild soap and tepid water for 15 minutes.

    • Seek medical attention if erythema (redness) appears; provide the CAS # (21344-81-0).

  • Spill (Solid):

    • Dampen a paper towel with Isopropanol (to prevent dust).

    • Lay the towel over the powder.

    • Scoop up the towel and powder together.

  • Spill (Liquid):

    • Use vermiculite or polypropylene pads.

    • Do not use paper towels for halogenated solvent spills (rapid evaporation).

References

  • PubChem. (n.d.). Compound Summary: N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine (CAS 21344-81-0).[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.